N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide
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Overview
Description
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with an ethynyl group at the 6-position and an acetamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-ethynylpyridine and ethylamine.
Reaction Conditions: The 2-bromo-6-ethynylpyridine undergoes a nucleophilic substitution reaction with ethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Formation of Intermediate: This reaction yields an intermediate, which is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-4-10-6-5-7-11(13-10)8(2)12-9(3)14/h1,5-8H,2-3H3,(H,12,14) |
InChI Key |
ZMGFUPZTDYFXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C#C)NC(=O)C |
Origin of Product |
United States |
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